molecular formula C11H12F2N4 B8160949 4-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine

4-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine

Cat. No.: B8160949
M. Wt: 238.24 g/mol
InChI Key: KWDFRDCDFBQKPO-UHFFFAOYSA-N
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Description

4-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine is an organic compound characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and a benzene ring substituted with two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Coupling with Benzene-1,2-diamine: The final step involves coupling the difluoroethyl-substituted pyrazole with benzene-1,2-diamine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro-substituted derivatives.

    Reduction: Regeneration of the amino-substituted compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)-1,2-benzenediamine
  • 4-Fluoro-1,2-benzenediamine
  • 2-(Trifluoromethyl)-1,4-phenylenediamine

Uniqueness

4-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine is unique due to the presence of both a difluoroethyl group and a pyrazole ring, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds.

Properties

IUPAC Name

4-[1-(2,2-difluoroethyl)pyrazol-4-yl]benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N4/c12-11(13)6-17-5-8(4-16-17)7-1-2-9(14)10(15)3-7/h1-5,11H,6,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDFRDCDFBQKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN(N=C2)CC(F)F)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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